molecular formula C24H21ClN6O3 B2917802 Chembl4522191 CAS No. 1206988-77-3

Chembl4522191

Cat. No. B2917802
M. Wt: 476.92
InChI Key: KGJUVBOVWPMLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chembl4522191, also known as BMS-986177, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer and other diseases. Chembl4522191 is a promising BET inhibitor that has shown efficacy in preclinical studies.

Scientific Research Applications

Overview of ChEMBL Database

ChEMBL is an open-access, large-scale bioactivity database that plays a crucial role in drug discovery and medicinal chemistry research. It curates and standardizes bioactivity, molecule, target, and drug data extracted from diverse sources, including the primary medicinal chemistry literature. This repository is pivotal for a wide range of chemical biology and drug-discovery research problems, offering insights into binding, functional, and ADMET information for a plethora of drug-like bioactive compounds (Gaulton et al., 2016).

Expansion and Enhancement

Since its inception, ChEMBL has continuously evolved, adding new sources of bioactivity data and improving its features. This includes the addition of data from neglected disease screening, crop protection data, drug metabolism and disposition data, and bioactivity data from patents. Notably, the database also incorporates assays and targets annotation using ontologies, targets and indications for clinical candidates, metabolic pathways for drugs, and the calculation of structural alerts. Such enhancements have significantly broadened the scope and utility of ChEMBL for scientific research (Gaulton et al., 2016).

ChEMBL Web Services

To facilitate easier access to its vast repository of data, ChEMBL offers web services that streamline the retrieval of drug discovery data and utilities. This programmatic access allows the integration of ChEMBL data into applications and workflows, thus enabling the development of new tools and methodologies relevant to drug discovery and chemical biology. The web services expose a significant amount of data from the underlying database and introduce new functionalities, making ChEMBL an indispensable resource for researchers worldwide (Davies et al., 2015).

Direct Deposition and Data Utilization

ChEMBL has made strides towards enabling direct deposition of bioassay data, which allows for the updating of data sets and the deposition of supplementary data. This capability, along with a redesigned web interface, enhances search and filtering capabilities, thereby improving data accessibility and utility for the scientific community. These advancements underscore the database's commitment to supporting the entire drug discovery process, from initial research to clinical development (Mendez et al., 2018).

Broadening Applicability

Recognizing the relevance of its data beyond human health research, ChEMBL has expanded to include bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, thereby extending its applicability to crop protection research. This expansion not only diversifies the potential applications of the database but also opens new avenues for interdisciplinary research that spans across drug discovery and agricultural sciences (Gaulton et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O3/c1-14-4-5-16(10-15(14)2)19-12-20-23-28-31(24(33)29(23)8-9-30(20)27-19)13-22(32)26-17-6-7-21(34-3)18(25)11-17/h4-12H,13H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJUVBOVWPMLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.